molecular formula C6H5NOS B2782577 3-Methoxythiophene-2-carbonitrile CAS No. 57059-18-4

3-Methoxythiophene-2-carbonitrile

Cat. No.: B2782577
CAS No.: 57059-18-4
M. Wt: 139.17
InChI Key: PGDZPUWNWJRBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxythiophene-2-carbonitrile is a useful research compound. Its molecular formula is C6H5NOS and its molecular weight is 139.17. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxythiophene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxythiophene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxythiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-8-5-2-3-9-6(5)4-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZPUWNWJRBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxythiophene-2-carbonitrile: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of 3-Methoxythiophene-2-carbonitrile

3-Methoxythiophene-2-carbonitrile is a heterocyclic organic compound that has garnered increasing interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a thiophene ring substituted with both a methoxy and a nitrile group, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of these functional groups allows for a multitude of chemical transformations, making it an invaluable starting material for the construction of complex molecular frameworks with potential therapeutic applications.

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 3-Methoxythiophene-2-carbonitrile, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of 3-Methoxythiophene-2-carbonitrile is paramount for its effective utilization in synthetic chemistry and drug design. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
Molecular Formula C₆H₅NOS[Calculated]
Molecular Weight 139.18 g/mol
CAS Number 57059-18-4
Appearance Liquid
Boiling Point 72-74 °C at 0.1 mmHg
InChI Key PGDZPUWNWJRBTO-UHFFFAOYSA-N

Synthesis of 3-Methoxythiophene-2-carbonitrile: A Methodological Approach

The synthesis of 3-Methoxythiophene-2-carbonitrile can be approached through various synthetic routes. A common and effective strategy involves the modification of a pre-existing thiophene core. One such generalized approach begins with a 3-hydroxythiophene-2-carboxylate derivative, which serves as a stable and versatile starting material.

A plausible synthetic workflow can be conceptualized as a multi-step process:

Synthesis_Workflow Start Methyl 3-hydroxythiophene-2-carboxylate Step1 Methylation (e.g., Dimethyl sulfate, K₂CO₃) Start->Step1 Intermediate1 Methyl 3-methoxythiophene-2-carboxylate Step1->Intermediate1 Step2 Hydrolysis (e.g., NaOH, then H⁺) Intermediate1->Step2 Intermediate2 3-Methoxythiophene-2-carboxylic acid Step2->Intermediate2 Step3 Amidation & Dehydration (e.g., SOCl₂, NH₃, then dehydrating agent) Intermediate2->Step3 Product 3-Methoxythiophene-2-carbonitrile Step3->Product

Caption: A conceptual workflow for the synthesis of 3-Methoxythiophene-2-carbonitrile.

Experimental Protocol: A Generalized Synthetic Procedure

The following protocol outlines a general, three-step synthesis of 3-methoxythiophene derivatives, which can be adapted for the synthesis of 3-Methoxythiophene-2-carbonitrile, starting from methyl 3-hydroxythiophene-2-carboxylates[1].

Step 1: Methylation of the Hydroxyl Group

  • To a stirred mixture of the corresponding methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (0.12 mol) in acetone (200 ml), add dimethyl sulfate (0.12 mol).

  • Heat the reaction mixture at reflux for 12 hours.

  • After cooling, evaporate the solvent to dryness.

  • Treat the residue with water and extract the product with dichloromethane (200 ml).

  • Evaporate the organic solvent under reduced pressure to obtain the methyl 3-methoxythiophene-2-carboxylate.

Step 2: Hydrolysis of the Ester

  • Suspend the methyl 3-methoxythiophene-2-carboxylate (0.1 mol) in a 1N sodium hydroxide solution (150 ml, 0.15 mol).

  • Heat the mixture to reflux for 30 minutes, or until the solid has completely dissolved.

  • Cool the reaction mixture and acidify to pH 3 with 1N HCl.

  • Extract the resulting solid product with ethyl acetate (200 ml).

  • Evaporate the organic solvent under reduced pressure to yield 3-methoxythiophene-2-carboxylic acid.

Step 3: Conversion of the Carboxylic Acid to the Nitrile

The conversion of the carboxylic acid to the nitrile is a standard transformation in organic synthesis and can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

  • Amide Formation: Convert the carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). Subsequent reaction with ammonia will yield the primary amide.

  • Dehydration: Dehydrate the primary amide using a suitable dehydrating agent, such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride, or other modern reagents, to afford the target 3-Methoxythiophene-2-carbonitrile.

It is crucial to note that the specific reaction conditions, including temperature, reaction time, and purification methods, may require optimization for this particular substrate.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methoxy protons and the two aromatic protons on the thiophene ring. The methoxy group protons would appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The two protons on the thiophene ring will appear as doublets due to coupling with each other, with chemical shifts characteristic of their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Six distinct signals are expected: one for the methoxy carbon, one for the nitrile carbon, and four for the carbons of the thiophene ring. The chemical shifts will be influenced by the neighboring functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • A sharp, strong absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

  • C-H stretching vibrations for the aromatic and methoxy groups, typically in the range of 2800-3100 cm⁻¹.

  • C-O stretching of the methoxy group, expected around 1000-1300 cm⁻¹.

  • C=C and C-S stretching vibrations characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 139. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as CH₃, OCH₃, and CN.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are a cornerstone of modern medicinal chemistry, with numerous approved drugs incorporating this heterocyclic scaffold. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar steric properties but with different electronic and metabolic characteristics. This can lead to improved pharmacological profiles, including enhanced potency, selectivity, and pharmacokinetic properties.

3-Methoxythiophene-2-carbonitrile, as a functionalized building block, offers several strategic advantages for drug discovery:

  • Scaffold for Library Synthesis: The reactive nitrile group and the modifiable thiophene ring provide multiple points for diversification, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

  • Introduction of Key Pharmacophoric Features: The methoxy and nitrile groups can act as crucial hydrogen bond acceptors or participate in other non-covalent interactions with biological targets.

  • Modulation of Physicochemical Properties: The introduction of the 3-methoxythiophene-2-carbonitrile moiety can be used to fine-tune the lipophilicity, polarity, and metabolic stability of a lead compound.

The development of novel anticancer agents is an area where thiophene derivatives have shown significant promise. For instance, derivatives of 3-methoxythiophene-2-carboxylate have been designed and evaluated for their anticancer activity[2]. This highlights the potential of the 3-methoxythiophene scaffold as a privileged structure in oncology drug discovery.

Conclusion

3-Methoxythiophene-2-carbonitrile is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined structure and the presence of reactive functional groups provide a robust platform for the development of novel compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, synthetic routes, and spectroscopic characteristics is essential for its effective utilization in the pursuit of new and improved pharmaceuticals. As the demand for innovative drug candidates continues to grow, the importance of key intermediates like 3-Methoxythiophene-2-carbonitrile in the drug discovery pipeline is set to increase.

References

  • Semantic Scholar. (n.d.). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Retrieved from [Link]

  • HETEROCYCLES, Vol. 43, No. 8, 1996. A New Route for the Synthesis of 3-Methoxythiophenes.
  • PubChem. (n.d.). 3-Methoxythiophene. Retrieved from [Link]

  • Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 34(8), 1633-1642.
  • Bluffton University. (n.d.). Infrared Spectra -- type samples. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S2. FT IR spectra of the monomer 3-methoxythiophene (MOT) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectrum of Compound 3. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 81-91. (1959).
  • Georganics. (2011). 3-METHOXYTHIOPHENE. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]

  • PubMed. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Hazard Profile

3-Methoxythiophene-2-carbonitrile is a substituted thiophene derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. While specific toxicological data for this compound is limited, its structural motifs—a thiophene ring, a methoxy group, and a nitrile group—suggest a hazard profile that necessitates careful handling.

The available GHS classification for 3-Methoxythiophene-2-carbonitrile indicates that it is a hazardous substance with the following classifications[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Danger" [1]. This profile is consistent with many substituted thiophenes and nitriles, which can elicit irritant effects upon contact with biological tissues. The causality behind these irritations lies in the chemical reactivity of the molecule with proteins and other biological macromolecules on the skin, in the eyes, and in the respiratory tract.

Physicochemical Properties: A Comparative Overview

Due to the absence of a dedicated SDS for 3-Methoxythiophene-2-carbonitrile, the following table includes data from structurally related compounds to provide an estimated profile. These properties are critical for understanding the substance's behavior under various laboratory conditions, including potential for aerosolization and appropriate fire-fighting measures.

Property3-Methoxythiophene-2-carbonitrile (Estimated)3-Methoxythiophene[2][3]3-Methylthiophene-2-carbonitrile[4][5][6]Thiophene-2-carbonitrile[7]
Appearance Likely a solid or liquidClear yellowish to light brown liquidClear colorless to pale yellow liquidLiquid
Molecular Formula C6H5NOSC5H6OSC6H5NSC5H3NS
Molecular Weight 139.18 g/mol 114.17 g/mol 123.18 g/mol 109.15 g/mol
Boiling Point Not available80-82 °CNot availableNot available
Flash Point Not available49 °C[2]53 °CNot available
Density Not available1.143 g/mL at 25 °CNot available1.170 g/mL

Safe Handling and Storage: A Proactive Approach

Given the irritant nature of 3-Methoxythiophene-2-carbonitrile, a proactive approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all routes of exposure.

  • Ventilation: All manipulations of 3-Methoxythiophene-2-carbonitrile, including weighing and transfers, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors[2][8].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[8].

  • Skin Protection: Impermeable gloves (e.g., nitrile) and a lab coat must be worn at all times. Contaminated gloves should be changed immediately[2][8].

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[8].

Laboratory Workflow for Safe Handling

The following workflow is designed to minimize exposure during routine laboratory use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Closed System handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE Properly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash G cluster_spill Spill Response cluster_fire Fire Response start Incident Occurs spill_evacuate Evacuate Immediate Area start->spill_evacuate Spill fire_extinguish Use Dry Chemical, CO2, or Foam Extinguisher start->fire_extinguish Fire spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill with Inert Absorbent spill_ppe->spill_contain spill_collect Collect and Place in Waste Container spill_contain->spill_collect spill_clean Clean Spill Area spill_collect->spill_clean fire_cool Cool Nearby Containers with Water Spray fire_extinguish->fire_cool fire_evacuate Evacuate Area if Fire is Uncontrollable fire_cool->fire_evacuate

Figure 2: Emergency Response Flowchart for Spills and Fires.

Fire-fighting considerations: Based on related compounds, thermal decomposition may produce toxic gases such as carbon oxides, sulfur oxides, and nitrogen oxides.[7][8] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][8]

Stability and Reactivity

Understanding the chemical stability and reactivity of 3-Methoxythiophene-2-carbonitrile is crucial for preventing hazardous reactions.

  • Stability: The compound is likely stable under normal laboratory conditions.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides.[7][8]

Toxicological Information: An Evidence-Based Assessment

As previously stated, specific toxicological data for 3-Methoxythiophene-2-carbonitrile is not available. The primary known hazards are irritation to the skin, eyes, and respiratory system.[1] The nitrile group also warrants caution, as some organic nitriles can be metabolized to release cyanide, although the toxicity varies greatly depending on the molecular structure. Given the lack of specific data, it is prudent to handle this compound as if it were toxic by ingestion and inhalation.

Disposal Considerations

All waste containing 3-Methoxythiophene-2-carbonitrile must be treated as hazardous waste.

  • Waste Containers: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of waste through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[8]

Conclusion: A Culture of Safety

The safe use of 3-Methoxythiophene-2-carbonitrile in a research and development setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a complete SDS is not currently available, the known GHS classifications, combined with data from analogous compounds, provide a strong foundation for a cautious and proactive safety culture. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • SynQuest Laboratories, Inc. (2016). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Thiophenecarbonitrile.
  • Georganics Ltd. (2011). Safety Data Sheet: 3-Methoxythiophene.
  • CPAChem. (2024). Safety data sheet: 3-Methylthiophene.
  • Cole-Parmer. (2005). Material Safety Data Sheet: Methyl 4-bromo-3-methoxythiophene-2-carboxylate.
  • Carl ROTH GmbH + Co. KG. (2023). Safety data sheet: RL-G.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Phenylphenol.
  • ChemicalBook. (n.d.). 3-Methoxythiophene-2-carbonitrile | 57059-18-4.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Methoxy-3-methylbutan-1-ol.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Propanenitrile, 3-methoxy-.
  • Chemcia Scientific, LLC. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-methoxythiophene-2-carboxylate.
  • Derthon Optoelectronic Materials Science Technology Co Ltd. (n.d.). Material Safety Data Sheet: 2,5-dibromo-3-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)thiophene.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxythiophene-2-carbaldehyde.
  • Thermo Fisher Scientific. (n.d.). 3-Methylthiophene-2-carbonitrile, 96% 5 g.
  • Fisher Scientific. (2024). Safety Data Sheet: 3-Methoxythiophene.
  • Cheméo. (n.d.). Chemical Properties of 3-Methylthiophene-2-carbonitrile (CAS 55406-13-8).
  • Sigma-Aldrich. (2023). Safety Data Sheet: Morphine-d3 hydrochloride.
  • Fisher Scientific. (2010). Safety Data Sheet: 3-Methylthiophene-2-carbonyl chloride.
  • CymitQuimica. (2024). Safety Data Sheet: 2-Amino-5-methylthiophene-3-carbonitrile.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Thiophene-2-carboxaldehyde.
  • PubChem. (n.d.). 3-Methoxythiophene.
  • Scientific Laboratory Supplies. (n.d.). 3-Methoxythiophene, 98% | 374024-5G | SIGMA-ALDRICH.
  • Cheméo. (n.d.). 3-Methylthiophene-2-carbonitrile.
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophene, 98%.

Sources

An In-Depth Technical Guide to the Toxicity Profile of Thiophene Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Thiophene Conundrum in Drug Discovery

The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] When coupled with a carbonitrile (-C≡N) group—a versatile functional group known for its ability to form key interactions with biological targets and modulate electronic properties—the resulting thiophene carbonitrile core appears in numerous developmental compounds for indications ranging from cancer to inflammation.[1][2]

However, the thiophene moiety is also a well-recognized "structural alert".[3][4] Its metabolic bioactivation can lead to the formation of highly reactive, electrophilic intermediates responsible for significant organ toxicities, a factor that has led to the withdrawal of several thiophene-containing drugs from the market.[4][5] This guide provides a deep dive into the mechanisms underpinning this toxicity, the specific influence of the carbonitrile substituent, and a practical framework for assessing and mitigating these risks during drug development.

The Core Mechanism: Metabolic Bioactivation of the Thiophene Ring

The toxicity of thiophene derivatives is not typically caused by the parent compound itself but rather by its metabolic products. The central player in this process is the Cytochrome P450 (CYP450) family of enzymes, primarily located in the liver.[4][6] These enzymes catalyze the oxidation of the thiophene ring through two main competitive pathways.[5][7]

  • S-Oxidation Pathway: The sulfur atom of the thiophene ring is oxidized to form a highly reactive and unstable thiophene-S-oxide (sulfoxide).[3][8][9]

  • Epoxidation Pathway: The double bonds within the thiophene ring are oxidized to form a thiophene epoxide.[3][7][10]

Quantum chemical studies suggest that the epoxidation pathway may be both thermodynamically and kinetically more favorable than S-oxidation, with a lower energy barrier for formation.[6][7] Both the S-oxide and epoxide metabolites are potent electrophiles.[5][11] Their high reactivity drives them to form covalent bonds with biological nucleophiles, such as the thiol groups on cysteine residues in proteins or nucleobases in DNA.[8][12]

This covalent binding is the seminal event leading to toxicity:

  • Haptenization and Immune Response: When reactive metabolites bind to cellular proteins, they can form neoantigens. These modified proteins are no longer recognized as "self" by the immune system, triggering an immune response that can lead to idiosyncratic drug-induced toxicities like the immune-mediated hepatitis observed with the diuretic drug Tienilic Acid.[3][4][13][14]

  • Direct Cellular Damage: Covalent binding can inactivate critical enzymes or structural proteins, disrupting cellular function and leading to direct cytotoxicity.

  • Genotoxicity: Adduction to DNA can lead to mutations if the damage is not repaired before cell replication, posing a carcinogenic risk.[10][15]

The following diagram illustrates this critical bioactivation cascade.

Thiophene_Metabolism cluster_0 Phase I Metabolism (Liver) cluster_1 Reactive Metabolites cluster_2 Downstream Toxic Events Parent Thiophene Carbonitrile Derivative CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Parent->CYP450 Oxidation S_Oxide Thiophene-S-Oxide CYP450->S_Oxide S-Oxidation Epoxide Thiophene Epoxide CYP450->Epoxide Epoxidation Covalent_Binding Covalent Binding to Cellular Nucleophiles S_Oxide->Covalent_Binding Epoxide->Covalent_Binding Protein_Adducts Protein Adducts (Neoantigens) Covalent_Binding->Protein_Adducts DNA_Adducts DNA Adducts Covalent_Binding->DNA_Adducts Toxicity Organ Toxicity (Hepatotoxicity, Nephrotoxicity) Genotoxicity Protein_Adducts->Toxicity DNA_Adducts->Toxicity

Caption: Metabolic bioactivation pathway of thiophene derivatives.

The Role of the Carbonitrile Moiety: An Electronic Consideration

The presence and position of the carbonitrile group are critical determinants of a derivative's toxicity profile. As a potent electron-withdrawing group, the -CN substituent significantly lowers the electron density of the aromatic thiophene ring. This has two primary, competing consequences for its metabolism by CYP450 enzymes, which favor electron-rich substrates:

  • Potential for Deactivation: By making the thiophene ring more electron-poor, the carbonitrile group can decrease the rate of oxidative metabolism, thereby reducing the formation of reactive S-oxide and epoxide intermediates. This can be a viable strategy for designing safer compounds.

  • Altered Regioselectivity: The electronic influence can redirect metabolism to other sites on the molecule, potentially opening alternative, less toxic metabolic pathways.

However, the overall effect is not always protective. The specific substitution pattern and the presence of other functional groups dictate the final metabolic fate and resulting toxicity. Therefore, the impact of the carbonitrile group must be assessed empirically for each new chemical series.

A Framework for Toxicity Assessment

A tiered, systematic approach is essential to characterize the toxicity profile of novel thiophene carbonitrile derivatives. This process integrates computational, in vitro, and in vivo methods to build a comprehensive safety profile and enable informed decision-making.

Toxicity_Workflow cluster_in_silico Tier 1: In Silico & Early Assessment cluster_in_vitro Tier 2: In Vitro Mechanistic Assays cluster_genotox Tier 3: Genotoxicity Assessment cluster_decision Tier 4: Decision Point Start New Thiophene Carbonitrile Candidate InSilico In Silico Toxicity Prediction (e.g., QSAR for Genotoxicity) Start->InSilico Metabolism Metabolic Stability (Microsomes, Hepatocytes) InSilico->Metabolism RM_Trapping Reactive Metabolite Trapping (GSH Adduct Formation) Metabolism->RM_Trapping Cytotoxicity Cytotoxicity Assays (e.g., HepG2, renal cells) RM_Trapping->Cytotoxicity Genotox Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotox Decision Go / No-Go Decision Risk-Benefit Analysis Genotox->Decision

Caption: Tiered workflow for toxicity assessment of thiophene derivatives.

In Silico Modeling

Before synthesis, computational models can provide an early warning of potential liabilities. Quantitative Structure-Activity Relationship (QSAR) models can predict the genotoxicity of thiophene derivatives based on molecular descriptors such as topology, electronic properties, and polar surface area.[16] Such models have shown high predictive accuracy and can be used to prioritize which compounds to synthesize and screen.[16]

In Vitro Assays: The Mechanistic Core

In vitro experiments are crucial for understanding the metabolic fate and cytotoxic potential of a compound.

A. Reactive Metabolite (RM) Trapping Assay

This is arguably the most critical assay for thiophene derivatives. Its purpose is to confirm the formation of electrophilic metabolites.

  • Principle: The compound is incubated with a metabolically active system (e.g., human liver microsomes or S9 fraction) and a source of cofactors (NADPH). A nucleophilic "trapping" agent, most commonly glutathione (GSH), is included in high concentrations. If the CYP450 enzymes produce reactive metabolites (S-oxides or epoxides), they will covalently bind to GSH. These GSH-adducts are stable and can be detected and characterized by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Protocol Outline:

    • Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1-10 µM), and glutathione (GSH, e.g., 1-5 mM).

    • Initiate Reaction: Add a solution of NADPH to start the metabolic reaction. Prepare a parallel control incubation without NADPH; the formation of adducts should be NADPH-dependent.

    • Incubate: Incubate at 37°C for a set time (e.g., 60 minutes) with gentle shaking.

    • Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

    • Process Sample: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.

    • Analyze: Analyze the supernatant by LC-MS/MS. Screen for the predicted mass of the parent compound conjugated to GSH, as well as potential metabolites (e.g., hydroxylated species).

B. Cytotoxicity Assays

These assays measure the direct impact of the compound and its metabolites on cell viability.

  • Principle: Relevant cell lines are exposed to increasing concentrations of the test compound. Cell viability is measured using various endpoints. For thiophene derivatives, liver cell lines (e.g., HepG2) are of primary importance, but other lines (e.g., renal, cardiac) should be considered based on the compound's intended use or observed liabilities.

  • Common Assays:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Protocol Outline (MTT Assay using HepG2 cells):

    • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the thiophene carbonitrile derivative (e.g., from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate: Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize Crystals: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.

    • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

    • Calculate IC50: Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration that inhibits 50% of cell growth).

C. Genotoxicity Assays

These assays are designed to detect the potential for a compound to cause DNA damage.

  • Bacterial Reverse Mutation Assay (Ames Test): Uses strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. It tests whether the compound can cause mutations that restore the ability to synthesize histidine. The test is run with and without a liver S9 fraction to account for metabolic activation.

  • SOS/umu Chromotest: A colorimetric assay that measures the induction of the SOS DNA repair system in E. coli as a response to genetic damage.[10][16] This has been successfully used to classify the genotoxicity of thiophene derivatives.[16]

  • In Vitro Micronucleus Test: Uses mammalian cells to detect small, secondary nuclei (micronuclei) that form around chromosome fragments or whole chromosomes left behind during cell division, indicating chromosomal damage.

Structure-Activity Relationships (SAR) and Data Interpretation

Systematic evaluation of analogues is key to understanding the relationship between chemical structure and toxicity.

ParameterHigh-Risk FindingImplication & Next Step
Reactive Metabolite Trapping Strong, NADPH-dependent GSH adduct peak(s) detected via LC-MS/MS.Confirms bioactivation. Prioritize structural modifications to block the site of metabolism or alter electronics.
Cytotoxicity (e.g., HepG2) Low IC50 value (e.g., < 10 µM).Indicates potential for direct organ toxicity. Compare with potency (therapeutic index) and investigate the mechanism of cell death.
Genotoxicity (e.g., Ames Test) Positive result, especially in the presence of S9 metabolic activation.Significant safety concern. Often a "no-go" signal for further development unless the indication is for a life-threatening disease with no alternatives.
Metabolic Stability Very rapid metabolism in liver microsomes.High clearance may lead to high concentrations of metabolites. Correlate with RM trapping results.

Several thiophene-containing drugs have been withdrawn or carry warnings due to toxicity, providing valuable case studies.

DrugClassPrimary ToxicityAssociated Reactive Metabolite
Tienilic Acid [3][13]DiureticImmune-mediated hepatitisThiophene-S-oxide
Suprofen [3][5]NSAIDRenal toxicity (acute renal failure)Implicated, but not directly proven
Ticlopidine [5][6]AntiplateletAplastic anemia, blood dyscrasiasThiophene ring oxidation

Strategies for Risk Mitigation

If a lead compound shows a liability for metabolic activation, several medicinal chemistry strategies can be employed:

  • Steric Hindrance: Introduce bulky substituents near the sites of metabolism (C2 and C5 positions of the thiophene ring) to physically block the CYP450 active site.

  • Metabolic Blocking: Replace hydrogen atoms at the susceptible positions with groups that cannot be easily oxidized, such as fluorine.

  • Electronic Modulation: Introduce strongly deactivating groups (like the carbonitrile itself) or alter their position to make the ring less susceptible to oxidation.

  • Scaffold Hopping: If the thiophene toxicity cannot be engineered out, replace the entire thiophene ring with a more metabolically stable heterocycle (e.g., pyridine, pyrazole) while aiming to retain pharmacological activity.

Conclusion

Thiophene carbonitrile derivatives represent a valuable but challenging class of molecules in drug discovery. Their potential for metabolic bioactivation into reactive, toxic species necessitates a proactive and rigorous safety assessment strategy. By integrating early in silico predictions with robust in vitro mechanistic assays—particularly reactive metabolite trapping—researchers can identify liabilities early in the discovery process. Understanding the structure-toxicity relationships within a chemical series allows for the rational design of safer, more effective drug candidates, ultimately navigating the thiophene conundrum to deliver on the therapeutic promise of this important scaffold.

References

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1326-1338. [Link][3][4][17]

  • Bakale, R. P., & Varma, R. S. (2003). Predicting the genotoxicity of thiophene derivatives from molecular structure. Chemical Research in Toxicology, 16(6), 747-757. [Link][16]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, 28(12), 2364-2376. [Link][5][6][7][11]

  • Varma, R. S., & Bakale, R. P. (2003). Predicting the Genotoxicity of Thiophene Derivatives from Molecular Structure. Chemical Research in Toxicology, 16(6), 747-757. [Link][10]

  • Wood, A. W., et al. (1987). Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Mutation Research Letters, 191(2), 89-94. [Link][15]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 100, 15-31. [Link][18]

  • Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. [Link][9][12]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. [Link][6][7]

  • Dansette, P. M., et al. (2003). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Drug Metabolism Reviews. [Link][8]

  • Gramec, D., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link][4]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link][7]

  • Locuson, C. W., & Tracy, T. S. (2007). Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes. PMC. [Link][13]

  • Rademacher, P. M., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link][14]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link][2][19]

  • Erve, J. C., et al. (2008). Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. ACS Publications. [Link][9]

  • Various Authors. Acute oral toxicity studies for thiophene derivatives used as flavoring ingredients. Google Search. [20]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link][19]

  • Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link][11]

  • de Lima Serafim, V., et al. (2019). Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. Molecules, 25(1), 64. [Link][21]

  • Singh, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link][1]

  • Sukanya, et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4). [Link][22]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link][23]

  • Various Authors. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link][24]

  • Sasikala, V., et al. (2024). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. [Link]

  • Hroshovyi, T., et al. (2022). Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. ResearchGate. [Link][25]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. ResearchGate. [Link][26]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. ResearchGate. [Link][27]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link][17]

  • Wikipedia. Thiophene. [Link][28]

  • Chen, C. Y., et al. (2007). Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata. PubMed. [Link][29]

  • Abdel-Sattar, E., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link][30]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 3-Aminothieno[2,3-d]pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-aminothieno[2,3-d]pyrazole via the heterocyclization of 3-methoxythiophene-2-carbonitrile with hydrazine hydrate . This reaction is a cornerstone transformation in medicinal chemistry, serving as a primary route to thienopyrazole scaffolds—key pharmacophores in kinase inhibitors (e.g., Aurora kinase, VEGFR) and other bioactive agents.

The guide prioritizes reproducibility and safety, addressing the specific hazards of hydrazine hydrate while providing a mechanistic rationale for the experimental conditions.

Scientific Background & Mechanism[1][2][3][4][5]

The Target Transformation

The reaction involves the fusion of a pyrazole ring onto a thiophene backbone. The starting material, 3-methoxythiophene-2-carbonitrile, possesses two critical functionalities in an ortho relationship:

  • Nitrile (-CN) at C2: An electrophilic center and an electron-withdrawing group (EWG).

  • Methoxy (-OMe) at C3: A leaving group activated by the adjacent nitrile.

Mechanistic Pathway

The formation of the 3-aminothieno[2,3-d]pyrazole core proceeds through a cascade sequence involving Nucleophilic Aromatic Substitution (


) followed by intramolecular cyclization.
  • Activation: The nitrile group at position 2 withdraws electron density from the thiophene ring, making position 3 highly electrophilic.

  • 
     (Step 1):  Hydrazine acts as a hard nucleophile, attacking C3 and displacing the methoxy group. This yields the intermediate 3-hydrazinothiophene-2-carbonitrile .
    
  • Cyclization (Step 2): The terminal nitrogen of the hydrazino group attacks the nitrile carbon.

  • Tautomerization (Step 3): The resulting imine intermediate rearranges to form the stable, aromatic 3-aminothieno[2,3-d]pyrazole.

Reaction Pathway Diagram

ReactionMechanism Figure 1: Mechanistic pathway from alkoxy-nitrile to aminothienopyrazole. SM 3-Methoxythiophene- 2-carbonitrile Inter1 Intermediate: 3-Hydrazinothiophene- 2-carbonitrile SM->Inter1 SNAr (-MeOH) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Inter1 TS Cyclization (Intramolecular Attack) Inter1->TS Nucleophilic Addn to Nitrile Product Product: 3-Aminothieno[2,3-d]pyrazole TS->Product Tautomerization

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]Role
3-Methoxythiophene-2-carbonitrile 139.171.0Limiting Reagent
Hydrazine Hydrate (50-80%) 50.063.0 - 5.0Nucleophile / Base
Ethanol (Absolute) 46.07Solvent (10 vol)Reaction Medium
Water (Distilled) 18.02WashPurification
Detailed Procedure
Step 1: Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Safety Check: Ensure the setup is inside a functioning fume hood. Hydrazine is toxic and carcinogenic.[2][3][4][5]

  • Charge the RBF with 3-methoxythiophene-2-carbonitrile (1.39 g, 10.0 mmol).

  • Add Ethanol (15 mL). Stir to create a suspension or solution depending on purity.

Step 2: Reaction Initiation
  • While stirring at room temperature, add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise over 2 minutes.

    • Note: A slight exotherm or color change (yellowing) may occur.

  • Heat the reaction mixture to Reflux (78 °C) .

Step 3: Monitoring
  • Maintain reflux for 3 to 5 hours .

  • TLC Control: Monitor consumption of starting material (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

    • Starting Material R_f: ~0.6-0.7 (Non-polar).

    • Product R_f: ~0.2-0.3 (Polar, often fluorescent).

Step 4: Workup & Isolation
  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Cool further in an ice bath (0-5 °C) for 30 minutes. The product should precipitate as a solid (often off-white to pale yellow).

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 4 hours.

Experimental Workflow Diagram

Workflow Figure 2: Step-by-step experimental workflow. Start Start: Charge RBF (Substrate + EtOH) AddHyd Add Hydrazine Hydrate (Dropwise, RT) Start->AddHyd Reflux Reflux at 78°C (3-5 Hours) AddHyd->Reflux Monitor TLC Check (Complete?) Reflux->Monitor Monitor->Reflux No (Continue Heating) Cool Cool to 0°C (Precipitation) Monitor->Cool Yes Filter Vacuum Filtration & Wash (Cold EtOH/H2O) Cool->Filter Dry Dry (Vacuum Oven) Yield Calculation Filter->Dry

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry >3.0 Equiv HydrazineExcess hydrazine drives the

equilibrium and prevents dimerization side products.
Temperature Reflux (78 °C)Required to overcome the activation energy for the cyclization step.
Solvent Choice EthanolProtic solvents facilitate proton transfers required during tautomerization.
Reaction Time 3-5 HoursExtended heating can lead to oxidative degradation of the hydrazine or product.

Safety & Handling (Hydrazine Hydrate)

Hazard Class: Acute Toxicity, Carcinogen (1B), Corrosive.

  • Engineering Controls: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and face shield if pouring large volumes.

  • Incompatibility: Avoid contact with oxidizing agents (potential explosion) and metals like copper or zinc.

  • Waste Disposal: Quench excess hydrazine with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal, or follow specific institutional hazardous waste protocols for basic toxic waste.

Troubleshooting Guide

IssuePossible CauseCorrective Action
No Precipitation Product too soluble in EtOHConcentrate the reaction mixture by 50% on a rotavap, then add cold water to induce precipitation.
Low Yield Incomplete

Increase hydrazine equivalents (up to 5.0) or switch to a higher boiling solvent (e.g., n-Butanol).
Impurity (Red color) Oxidation of HydrazineEnsure inert atmosphere (

balloon) during reflux. Use fresh hydrazine hydrate.
Sticky Solid Trapped Solvent/OligomersRecrystallize from Ethanol/Water (9:1) or triturate with diethyl ether.

References

  • Reaction of Ortho-substituted Nitriles with Hydrazine

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Thiophene-based Kinase Inhibitors

    • Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines... as Tyrosine Kinase Inhibitors.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Hydrazine Safety Protocols

    • Title: Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
    • Source: BenchChem.[5]

  • General Mechanism of Pyrazole Formation

    • Title: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction (Context on Hydrazine Nucleophilicity).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 3-Methoxythiophene-2-carbonitrile in Heterocyclic Scaffold Synthesis

[1]

Executive Summary

In modern medicinal chemistry, 3-Methoxythiophene-2-carbonitrile represents a "pivot" intermediate—a highly functionalized scaffold that allows for divergent synthetic pathways. Unlike its more common analog, 2-aminothiophene-3-carbonitrile (the Gewald product), the 3-methoxy variant offers unique reactivity governed by the ortho-effect between the electron-withdrawing nitrile and the electron-donating (yet displaceable) methoxy group.[1]

This guide details two validated protocols:

  • Nucleophilic Aromatic Substitution (SNAr) Cyclization: Accessing the 3-aminothieno[2,3-c]pyrazole scaffold, a bioisostere for indazoles in kinase inhibitor design.

  • Controlled Hydrolysis: Generating 3-methoxythiophene-2-carboxylic acid , a precursor for amide-based anti-inflammatory agents.[1]

Chemical Profile & Handling

PropertySpecificationApplication Note
CAS Number 57059-18-4Verify purity via GC (>98% recommended for cyclization).[1]
Molecular Weight 139.17 g/mol Low MW allows for efficient fragment-based drug design (FBDD).[1]
Appearance Pale yellow solid/oilColor darkens upon oxidation; store under N₂ at 2–8°C.
Solubility DMSO, DCM, EtOHPoor water solubility; requires polar organic co-solvents.
Reactivity Electrophilic C2 (Nitrile)Activated for nucleophilic attack by C3-methoxy leaving group.[1]

Safety Advisory: This compound acts as a nitrile source. Standard cyanide handling protocols (ventilation, waste segregation) apply.

Mechanism of Action: The "Methoxy-Nitrile" Ortho Effect

The utility of this intermediate lies in the electronic push-pull relationship between the C2-nitrile and C3-methoxy groups.[1]

  • Activation: The strong electron-withdrawing nature of the nitrile group at C2 decreases electron density at C3.

  • Displacement: This makes the C3-methoxy group susceptible to nucleophilic aromatic substitution (SNAr), particularly by hydrazine or amidines, enabling "one-pot" cyclizations that are difficult to achieve with simple thiophenes.[1]

Workflow Visualization

The following diagram illustrates the divergent pathways available from this single intermediate.

GStart3-Methoxythiophene-2-carbonitrileHydrazineReagent:Hydrazine HydrateStart->HydrazineS_NArBaseReagent:NaOH / EtOHStart->BaseHydrolysisLewisAcidReagent:BBr3 or AlCl3Start->LewisAcidDeprotectionIntermediate_AIntermediate:[Hydrazino-nitrile adduct]Hydrazine->Intermediate_ADisplacement of -OMeProduct_AScaffold A:3-Aminothieno[2,3-c]pyrazoleIntermediate_A->Product_ACyclizationProduct_BScaffold B:3-Methoxythiophene-2-carboxylic AcidBase->Product_BRefluxProduct_CScaffold C:3-Hydroxythiophene-2-carbonitrileLewisAcid->Product_C-Me

Figure 1: Divergent synthetic pathways from 3-Methoxythiophene-2-carbonitrile. Path A (Green) yields fused pyrazoles; Path B (Red) yields carboxylic acids.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Aminothieno[2,3-c]pyrazole

Target: Kinase Inhibitor Scaffolds (Bioisostere of Aminoindazole). Mechanism: SNAr displacement of the methoxy group followed by intramolecular nucleophilic attack on the nitrile.

Reagents:

  • 3-Methoxythiophene-2-carbonitrile (1.0 eq)[1]

  • Hydrazine monohydrate (3.0 – 5.0 eq)

  • Ethanol (absolute) or n-Butanol (for higher temp)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 3-Methoxythiophene-2-carbonitrile in 20 mL of absolute ethanol.

  • Addition: Add hydrazine monohydrate (30 mmol) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (78°C) with magnetic stirring. Monitor via TLC (System: 50% EtOAc/Hexane).

    • Checkpoint: The starting material spot (high Rf) should disappear, replaced by a lower Rf fluorescent spot. Reaction time is typically 3–6 hours.

  • Work-up:

    • Cool the reaction mixture to 0°C (ice bath).

    • The product, 3-aminothieno[2,3-c]pyrazole , often precipitates as a solid.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

  • Validation:

    • IR: Disappearance of the sharp Nitrile peak (~2200 cm⁻¹) is the primary indicator of successful cyclization.

    • ¹H NMR: Look for the disappearance of the methoxy singlet (~3.8 ppm) and appearance of broad NH/NH₂ signals.

Expert Tip: If the reaction is sluggish, switch solvent to n-Butanol and reflux at 117°C. The higher temperature promotes the initial SNAr step.

Protocol B: Controlled Hydrolysis to Carboxylic Acid

Target: Precursor for Amide Coupling (Fragment-Based Drug Discovery). Challenge: Prevent decarboxylation of the thiophene-2-acid, which can be unstable.

Reagents:

  • 3-Methoxythiophene-2-carbonitrile (1.0 eq)[1]

  • Sodium Hydroxide (10% aqueous solution, 5.0 eq)

  • Ethanol (co-solvent)[2]

Step-by-Step Methodology:

  • Preparation: Mix the nitrile (10 mmol) with 15 mL Ethanol and 10 mL 10% NaOH.

  • Reaction: Heat to mild reflux (70°C) for 4–8 hours.

    • Caution: Do not overheat. Thiophene-2-carboxylic acids with electron-donating groups at C3 can decarboxylate if heated excessively in acidic workups.[1]

  • Isolation:

    • Cool to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Critical Step: Acidify the remaining aqueous solution carefully with 1M HCl to pH 3–4 while cooling in an ice bath. Do not use concentrated acid or heat during this step.[1]

  • Purification: The acid will precipitate. Filter and dry under vacuum.

Pharmaceutical Applications & Case Studies

Case Study: Bioisosterism in VEGFR-2 Inhibitors

Thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles are established bioisosteres for the quinazoline core found in drugs like Gefitinib or Erlotinib .[1]

  • Rationale: The thiophene sulfur atom mimics the lipophilicity of the benzene ring in quinazoline, but with different electronic distribution, potentially improving metabolic stability or selectivity.

  • Application: Researchers utilizing 3-Methoxythiophene-2-carbonitrile can synthesize 3-aminothieno[2,3-c]pyrazole (Protocol A), which serves as the "hinge binder" in kinase inhibitor design.[1] The exocyclic amine forms hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).

Comparative Yields of Scaffolds
MethodTarget ScaffoldTypical YieldKey Benefit
Hydrazine Cyclization Thieno[2,3-c]pyrazole65–85%One-step formation of fused ring; no catalyst required.[1]
Basic Hydrolysis Thiophene-2-carboxylic acid80–95%Scalable; high purity; avoids metal contamination.[1]
Gewald Reaction 2-Aminothiophene-3-CNN/ANote:[1] This is a different isomer. 3-Methoxy is preferred when C3-oxygen functionality is required.[1]

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Available at: [Link]

  • Thiophene Pharmaceutical Derivatives

    • National Institutes of Health (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives."[1] Available at: [Link]

  • Hydrazine Cyclization Chemistry

    • Thieme Connect. "Reaction of 6-Alkoxy-2-aryl-4H-1,3-oxazine-4-one with Hydrazine Derivatives." (Analogous SNAr/Cyclization mechanism). Available at: [Link]

  • Hydrolysis Protocols

    • Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles."[3][4][5] Available at: [Link]

  • Thienopyrimidine Synthesis

    • SciELO. "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives." Available at: [Link]

Application Note: Optimized Hydrolysis Strategies for 3-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of 3-Methoxythiophene-2-carbonitrile to 3-Methoxythiophene-2-carboxylic acid presents a specific chemoselective challenge often overlooked in standard organic synthesis texts. While nitrile hydrolysis is a textbook transformation, the presence of the electron-rich thiophene ring coupled with an ortho-methoxy group introduces two critical failure modes:

  • Ether Cleavage: The 3-methoxy group is an enol ether surrogate. Harsh acidic conditions (e.g., concentrated hydrohalic acids at reflux) can cleave this ether, resulting in 3-hydroxythiophene, which rapidly tautomerizes to the irreversible thiolactone form (thiophen-3(2H)-one).

  • Decarboxylation: Electron-rich heteroaromatic acids are prone to thermal decarboxylation, particularly under acidic conditions where the ring carbon can be protonated (ipso-attack), leading to the loss of CO₂ and formation of 3-methoxythiophene.

Recommendation: This protocol prioritizes Alkaline Hydrolysis (Method A) as the "Gold Standard" to ensure the integrity of the methoxy substituent and minimize decarboxylation risks. Acidic hydrolysis is discussed only as a secondary alternative for specific substrate compatibilities.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting "stalled" reactions where the intermediate amide fails to convert to the acid.

Figure 1: Base-Catalyzed Hydrolysis Mechanism

The reaction proceeds through a stepwise nucleophilic addition of hydroxide to the nitrile carbon.[1] The high electron density of the thiophene ring (increased by the 3-OMe group) makes the nitrile carbon slightly less electrophilic than in simple aromatics, often requiring longer reflux times or higher concentrations of base.

G Nitrile Nitrile Substrate (R-CN) Attack OH- Attack (Formation of Imidate) Nitrile->Attack NaOH/H2O Amide Primary Amide (Intermediate) Attack->Amide Tautomerization Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral OH- Attack Carboxylate Carboxylate Salt (R-COO- Na+) Tetrahedral->Carboxylate - NH3 (Gas) Acid Target Acid (R-COOH) Carboxylate->Acid Careful Acidification (HCl, 0°C)

Caption: Stepwise base-catalyzed transformation. Note that ammonia evolution drives the equilibrium toward the carboxylate.

Detailed Protocol: Alkaline Hydrolysis (Preferred)

This method uses ethanol as a co-solvent to solubilize the organic nitrile while maintaining a high concentration of hydroxide.

Reagents & Equipment[2][3][4][5]
  • Substrate: 3-Methoxythiophene-2-carbonitrile (1.0 equiv)

  • Base: Sodium Hydroxide (NaOH), 10-20% aqueous solution (5.0 - 10.0 equiv). Note: Excess base is required to drive the reaction and solubilize the intermediate.

  • Solvent: Ethanol (95%) or Ethylene Glycol (if higher temperatures >100°C are needed).

  • Acid for Workup: 2M or 6M HCl (Do not use concentrated HCl directly on the solid).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-Methoxythiophene-2-carbonitrile in Ethanol (approx. 5-10 mL per gram of substrate).

  • Base Addition: Add the aqueous NaOH solution. A slight exotherm may occur.

    • Expert Tip: If the substrate precipitates upon adding NaOH, add just enough additional Ethanol to restore a homogeneous phase or a fine suspension.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C internal temp).

    • Monitoring: Monitor by TLC or HPLC. The reaction typically requires 4 to 12 hours . Look for the disappearance of the nitrile spot and the transient appearance/disappearance of the amide intermediate.

    • Ammonia Evolution: You may detect the smell of ammonia at the top of the condenser. This is a positive sign of conversion.

  • Cooling & Concentration: Once complete, cool the reaction to room temperature. Evaporate the bulk of the Ethanol under reduced pressure (Rotavap). Do not evaporate to complete dryness; leave an aqueous slurry.

  • Workup (Critical Control Point):

    • Dilute the residue with water.

    • Wash the basic aqueous layer with Diethyl Ether or EtOAc once to remove any unreacted neutral organic impurities.

    • Acidification: Cool the aqueous phase to 0-5°C in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to ~3-4. Do not go to pH < 1 , as highly acidic conditions promote decarboxylation of the electron-rich thiophene acid.

  • Isolation: The product usually precipitates as a solid. Filter, wash with cold water, and dry in a vacuum oven at 40°C.

Figure 2: Experimental Workflow

Workflow Start Start: 3-Methoxythiophene-2-carbonitrile Mix Dissolve in EtOH + 10% NaOH (aq) Start->Mix Reflux Reflux (80°C) for 4-12h Monitor NH3 evolution Mix->Reflux Check TLC Check: Nitrile Gone? Reflux->Check Check->Reflux No Evap Remove EtOH (Rotavap) Check->Evap Yes Wash Wash aq. layer with Ether (Remove neutrals) Evap->Wash Acidify CRITICAL: Cool to 0°C Acidify to pH 3-4 Wash->Acidify Filter Filter Precipitate & Dry Acidify->Filter

Caption: Operational workflow emphasizing the critical cold acidification step to prevent product degradation.

Alternative: Acidic Hydrolysis (Risk Assessment)

While typically faster, acidic hydrolysis (HCl/Acetic Acid) is not recommended for this specific substrate unless the basic route fails.

FeatureAlkaline Hydrolysis (Method A)Acidic Hydrolysis (Method B)
Ether Stability High (Methoxy group stable)Low (Risk of demethylation to -OH)
Decarboxylation Low (Carboxylate salt is stable)High (Free acid + heat + H+ promotes CO₂ loss)
Reaction Rate Moderate (May stall at amide)Fast
Workup Requires acidificationDirect filtration often possible

Protocol Modification for Acidic Route: If you must use acid (e.g., if base-sensitive groups are present elsewhere), use Acetic Acid/HCl (1:1) at 60°C. Do not reflux vigorously. Monitor closely for the formation of the byproduct 3-hydroxythiophene (detectable by a significant polarity shift on TLC).

Troubleshooting & Optimization

Issue: Reaction Stalls at Amide Intermediate

It is common for the nitrile to convert to the primary amide and stop. The amide is significantly more stable than the nitrile.

  • Solution 1: Increase the temperature by switching solvent from Ethanol (bp 78°C) to Ethylene Glycol (can heat to 120-130°C).

  • Solution 2: Add Hydrogen Peroxide (H₂O₂). The Radziszewski reaction variant uses basic H₂O₂ to accelerate nitrile hydrolysis, though this is usually to the amide. For the acid, simply increasing base concentration (to 20-30%) is often more effective.

Issue: Low Yield / Decarboxylation

If the product mass is low and you observe gas evolution during acidification:

  • Cause: You likely acidified too quickly or at too high a temperature.

  • Fix: Ensure the quench is performed in an ice bath. Use a weaker acid (e.g., 1M H₂SO₄ or Citric Acid) to lower the pH more gently.

References

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.[1][2][3][4][5][6]Link

  • Common Organic Chemistry. (n.d.). Nitrile to Acid - Common Conditions.[5]Link

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid.[7] (Verifies stability of the target compound). Link

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[1][2][3][4][5][6]Link

Sources

Optimization of Demethylation Strategies for 3-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The conversion of 3-Methoxythiophene-2-carbonitrile (1) to 3-Hydroxythiophene-2-carbonitrile (2) represents a critical transformation in the synthesis of thiophene-based pharmaceuticals and agrochemicals. While aryl methyl ether cleavage is a standard operation, this specific substrate presents a unique chemoselectivity challenge: the nitrile (-CN) group at the C2 position is susceptible to hydrolysis (to amide or carboxylic acid) under the harsh acidic or basic conditions typically required for demethylation.

This guide evaluates three distinct methodologies to achieve this transformation, prioritizing yield, purity, and functional group preservation.

Core Challenges
  • Nitrile Hydrolysis: Strong aqueous acids (

    
    , 
    
    
    
    ) or unbuffered aqueous workups can hydrolyze the nitrile.
  • Tautomeric Instability: The product, 3-hydroxythiophene, exists in equilibrium with its keto-tautomer, thiophen-3(2H)-one . However, the electron-withdrawing nitrile group at C2 significantly stabilizes the enol (hydroxy) form via conjugation and intramolecular hydrogen bonding.

  • Thiophene Ring Sensitivity: The electron-rich thiophene ring is prone to electrophilic attack or polymerization if Lewis acids are used in large excess at high temperatures.

Reagent Selection Guide

The following table summarizes the primary reagent classes suitable for this transformation.

MethodReagent SystemConditionsYield PotentialChemoselectivity (CN Stability)Scalability
A (Recommended)

(Boron Tribromide)
DCM,

High (>85%)Excellent (Anhydrous)Moderate (Quench exotherm)
B (Alternative)

/

(Sodium Ethanethiolate)
DMF,

Moderate-High (70-85%)Good (Basic conditions)High (Avoids violent quench)
C (Robust) Pyridine Hydrochloride Melt (

)
Moderate (60-75%)Risk of HydrolysisHigh (Solvent-free)
D (Not Recommended) Aqueous

/

Reflux (

)
LowPoor (High Hydrolysis Risk)Low

Mechanistic Pathways & Logic

The choice of reagent dictates the mechanism. Method A (


)  operates via Lewis-acid complexation followed by nucleophilic attack by bromide. Method B (Thiolate)  operates via direct 

nucleophilic attack on the methyl group.
Visualization: Reaction Pathways

DemethylationPathways Substrate 3-Methoxythiophene- 2-carbonitrile Complex Boron Complex (Intermediate) Substrate->Complex Method A: BBr3 (Lewis Acid Coord) SN2_Transition SN2 Transition State (Me-S-Et) Substrate->SN2_Transition Method B: EtS- (Nucleophilic Attack) Product_Enol 3-Hydroxythiophene- 2-carbonitrile (Enol) Complex->Product_Enol Br- attack on Me (-MeBr) SN2_Transition->Product_Enol -MeSEt Product_Keto 2-Cyanothiophen- 3(2H)-one (Keto) Product_Enol->Product_Keto Tautomerism (Equilibrium) Side_Amide Side Product: Amide/Acid Product_Enol->Side_Amide Hydrolysis (if aq. acid/base + heat)

Figure 1: Mechanistic pathways for demethylation showing Lewis Acid (Blue) and Nucleophilic (Red) routes, alongside tautomeric equilibrium.

Detailed Experimental Protocols

Method A: Boron Tribromide ( ) – The Gold Standard

Best for: High value intermediates, small-to-medium scale, strict requirement for nitrile preservation.

Mechanism:


 coordinates to the methoxy oxygen. The resulting oxonium species activates the methyl group for nucleophilic attack by the bromide ion (

), cleaving the C-O bond to form

and a borate ester, which is hydrolyzed during workup.[1]

Safety Warning:


 reacts violently with moisture, producing 

gas. Use a fume hood and proper PPE.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3-Methoxythiophene-2-carbonitrile (1.0 equiv) and anhydrous Dichloromethane (DCM) (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      using an ice/water bath. (Note: 
    
    
    
    is unnecessary for this substrate unless selectivity against other esters is required).
  • Addition: Transfer

    
      (1.0 M solution in DCM, 2.0 - 3.0 equiv) to the addition funnel under nitrogen. Add dropwise over 15–20 minutes. Observe: The solution often turns dark red or brown.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).

  • Quench (CRITICAL):

    • Cool the mixture back to

      
       .
      
    • Option 1 (Standard): Slowly add saturated aqueous

      
       dropwise. This neutralizes the 
      
      
      
      generated.
    • Option 2 (Anhydrous Workup - Preferred for Nitrile): Add Methanol (MeOH) dropwise at

      
       to form trimethyl borate (volatile) and the free phenol. Stir for 20 mins.
      
  • Isolation:

    • Dilute with DCM and water.[2] Separate layers.

    • Extract aqueous layer with DCM (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.

Method B: Nucleophilic Demethylation (Sodium Ethanethiolate)

Best for: Large scale, avoiding


 hazards, or if the substrate contains acid-sensitive groups (other than nitrile).

Mechanism: The ethanethiolate anion (


) acts as a soft nucleophile, attacking the methyl group in an 

fashion.

Protocol:

  • Reagent Prep: In a dry RBF under nitrogen, suspend Sodium Hydride (NaH) (60% in oil, 3.0 equiv) in anhydrous DMF .

  • Thiol Formation: Cool to

    
    .[4][5] Add Ethanethiol (
    
    
    
    )
    (3.5 equiv) dropwise. Caution: Stench! Use bleach trap. Stir for 15 mins until
    
    
    evolution ceases.
  • Addition: Add a solution of 3-Methoxythiophene-2-carbonitrile (1.0 equiv) in minimal DMF.

  • Heating: Heat the mixture to

    
      for 3–6 hours.
    
  • Workup:

    • Cool to RT. Pour into ice water.

    • Acidification: Carefully adjust pH to ~4-5 using 1M

      
      . (Do not go too acidic to avoid nitrile hydrolysis).
      
    • The product often precipitates as a solid. Filter and wash with water.

    • If no precipitate, extract with Ethyl Acetate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Rxn

quality degraded (hydrolyzed).
Use fresh

. Increase equivalents to 4.0.
Nitrile Hydrolysis (Amide formation) Quench was too exothermic or aqueous layer was too acidic/basic for too long.Use MeOH quench method.[2] Keep workup cold (

).[1][2][5] Avoid prolonged contact with water.
Product Dimerization Instability of 3-hydroxythiophene core.[6]Store product under inert gas at

. Use immediately in next step (e.g., alkylation).
"Missing" Product in NMR Keto-tautomer dominance.Look for

signal at ~3.8-4.0 ppm (Keto form) vs aromatic proton (Enol form). Run NMR in

to stabilize enol.

References

  • BBr3 Demethylation Mechanism & Protocol

    • Common Organic Chemistry. "Demethylation of Methyl Ethers - Boron Tribromide (

      
      )."[4]
      
    • [Link]

  • Thiophene Demethylation Precedents

    • Bulletin of the Korean Chemical Society, 2011, 32(3), 1063-1066. (Cites BBr3 usage for methoxythiophenes).[7][8]

    • [Link]

  • Nucleophilic Demethylation (Thiolate Method)

    • Journal of Organic Chemistry, 1977, 42(23), 3761–3764.[9] (Original Jung & Lyster method).[10]

    • [Link]

  • Tautomerism of 3-Hydroxythiophenes

    • Arkivoc, 2000, 1(5), 820-832. "The Tautomeric Structures of Some Alkylsubstituted 3-Hydroxythiophenes."
    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxythiophene-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers optimizing the synthesis of 3-Methoxythiophene-2-carbonitrile . This guide prioritizes yield optimization, impurity profiling, and scalable reproducibility.

Subject: Yield Optimization & Troubleshooting Guide Document ID: TS-MTC-2026-V2 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Operations

Executive Summary & Route Selection

3-Methoxythiophene-2-carbonitrile is a critical scaffold for kinase inhibitors and antipsychotic APIs. High-yield synthesis is often hampered by two main factors: nitrile hydrolysis (under basic conditions) and regioselectivity issues (during alkylation).

Select your current synthetic route to jump to the relevant troubleshooting module:

  • Route A (Nucleophilic Aromatic Substitution -

    
    ):  Displacement of 3-bromo/chlorothiophene-2-carbonitrile with methoxide. Best for scale-up if anhydrous conditions are strictly maintained.
    
  • Route B (O-Methylation): Alkylation of 3-hydroxythiophene-2-carbonitrile. Best for laboratory scale, but prone to C-alkylation side products.

Interactive Troubleshooting Workflows

Module A: Optimizing the Route

Reaction: 3-Bromothiophene-2-carbonitrile + NaOMe


 Product + NaBr
Critical Process Parameters (CPPs)
ParameterOptimal RangeImpact of Deviation
Solvent Water Content < 0.05% (Karl Fischer)High Risk: Water causes nitrile hydrolysis to 3-methoxythiophene-2-carboxamide (major impurity).
Temperature 60–65°C>70°C: Increases ring-opening degradation. <50°C: Incomplete conversion; stalling.
Stoichiometry 1.05 – 1.10 eq. NaOMeExcess (>1.2 eq): Promotes side reactions on the nitrile group.
Troubleshooting Guide (Route A)

Q: My LC-MS shows a mass peak of +18 (M+18). What happened? A: You have hydrolyzed the nitrile to a primary amide.

  • Root Cause: Moisture in the methanol or sodium methoxide. Under basic conditions (NaOMe), water attacks the nitrile rapidly.

  • Corrective Action: Use anhydrous MeOH (distilled over Mg or molecular sieves). Switch from solid NaOMe (hygroscopic) to a fresh solution of NaOMe in MeOH. Ensure the reactor is nitrogen-blanketed.

Q: The reaction stalls at 80% conversion. Should I add more base? A: Do not add excess base immediately.

  • Analysis: The leaving group (Bromide) generates NaBr, which increases ionic strength.

  • Intervention: Instead of adding base (which risks side reactions), slightly increase the concentration (reduce solvent volume) or raise temperature by 5°C, strictly monitoring for degradation.

Module B: Optimizing the O-Methylation Route

Reaction: 3-Hydroxythiophene-2-carbonitrile + MeI/DMS + Base


 Product
The Selectivity Challenge (O- vs. C-Alkylation)

The starting material exists in a tautomeric equilibrium between the enol (hydroxy) and keto forms.

  • O-Alkylation (Desired): Favored by "hard" electrophiles and polar aprotic solvents.

  • C-Alkylation (Impurity): Favored by "soft" conditions, leading to 2-cyano-3-keto-2-methylthiophene derivatives.

Troubleshooting Guide (Route B)

Q: I am seeing a significant amount of C-methylated impurity. A: You are likely operating under "soft" conditions.

  • Adjustment 1 (Base): Switch from

    
     to 
    
    
    
    . Cesium (larger cation) promotes the "naked" enolate anion, favoring O-attack.
  • Adjustment 2 (Solvent): Ensure you are using Acetone or DMF. Avoid protic solvents which solvate the oxygen anion, making it less nucleophilic and allowing the carbon to react.

  • Adjustment 3 (Reagent): Dimethyl Sulfate (DMS) often yields higher O-selectivity than Methyl Iodide (MeI) due to HSAB (Hard-Soft Acid-Base) theory matching.

Q: My yield is low due to "gumming" or polymerization. A: 3-hydroxythiophene derivatives are unstable to oxidation.

  • Fix: Degas all solvents with Argon/Nitrogen for 15 minutes prior to reagent addition. Add a radical scavenger (e.g., BHT) in trace amounts if acceptable for the final purity profile.

Visualized Decision Pathways

The following diagram illustrates the logic flow for process optimization and impurity identification.

G Start Start: Yield Optimization RouteSelect Select Synthetic Route Start->RouteSelect RouteA Route A: SnAr (3-Br-2-CN-thiophene + NaOMe) RouteSelect->RouteA RouteB Route B: Methylation (3-OH-2-CN-thiophene + DMS) RouteSelect->RouteB CheckWater Check Water Content (Karl Fischer) RouteA->CheckWater Dry Anhydrous (<0.05%) CheckWater->Dry Optimal Wet Wet (>0.1%) CheckWater->Wet High Moisture TempControl Temp Control (60-65°C) Dry->TempControl AmideImpurity Impurity: Amide (Hydrolysis) Action: Dry Solvent/Reagents Wet->AmideImpurity Selectivity Check Impurity Profile (O- vs C-Alkylation) RouteB->Selectivity C_Alk High C-Alkylation Selectivity->C_Alk Wrong Conditions O_Alk High O-Alkylation Selectivity->O_Alk Optimal FixBase Action: Switch Base to Cs2CO3 Use Hard Electrophile (DMS) C_Alk->FixBase

Figure 1: Decision logic for troubleshooting the two primary synthetic pathways. Blue nodes indicate process steps; Red/Green nodes indicate critical control points.

Standardized Experimental Protocol (Recommended)

Based on the robustness of the


 method for thiophenes activated by electron-withdrawing groups (CN), this is the recommended protocol for >10g scale.

Target: 3-Methoxythiophene-2-carbonitrile Method:


 Displacement
  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Solvent Prep: Charge Methanol (10V relative to substrate). Crucial: Verify water content is <0.05%.

  • Reagent Formation: Add Sodium Methoxide (1.05 eq) as a 25-30% solution in MeOH. Cool to 0°C.[1][2]

    • Note: Using commercially available solution is preferred over dissolving solid NaOMe to minimize moisture uptake.

  • Addition: Add 3-Bromothiophene-2-carbonitrile (1.0 eq) portion-wise, maintaining internal temp <10°C (exothermic).

  • Reaction: Warm to 65°C (gentle reflux) and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Look for disappearance of Starting Material (

      
       ~ X min) and appearance of Product (
      
      
      
      ~ Y min). If Amide impurity appears, stop heating immediately.
  • Workup:

    • Cool to room temperature.

    • Concentrate to remove bulk Methanol (do not distill to dryness).

    • Dilute residue with Water (cold) and extract with MTBE or DCM.

    • Why MTBE? It separates well from thiophene derivatives and avoids emulsions common with Ethyl Acetate in this system.

References

  • Lissavetzky, J., & Manzanares, I. (1996).[3] A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1757-1764.[3]

    • Context: Establishes the methylation protocol for 3-hydroxythiophene-2-carboxylates, serving as the found
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

    • mechanisms, explaining the activation effect of the nitrile group at the ortho-position (C2)
  • Sigma-Aldrich. (n.d.). 3-Methoxythiophene Product Specification & Safety Data Sheet.

    • Context: Physical property verification for workup design (Density: 1.143 g/mL).

Sources

purification methods for 3-Methoxythiophene-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting Guide for 3-Methoxythiophene-2-carbonitrile

Executive Summary

This technical guide addresses the purification and isolation challenges associated with 3-Methoxythiophene-2-carbonitrile . As a key intermediate in the synthesis of thiophene-based pharmaceuticals (e.g., kinase inhibitors) and optoelectronic materials, its purity is critical.[1][2]

The primary challenges with this compound stem from its electron-rich thiophene ring, which makes it susceptible to oxidation and hydrolysis, and the difficulty in separating it from structurally similar regioisomers or des-cyano byproducts.[1][2] This guide focuses on two primary synthetic origins: Nucleophilic Substitution (Cyanation) and O-Methylation , providing tailored purification workflows for each.[3]

Part 1: Chemical Profile & Critical Properties[3]

Before initiating purification, verify the physicochemical properties of your crude material against these standards to determine the appropriate workflow.

PropertyValue / CharacteristicRelevance to Purification
CAS Number 57059-18-4Verification of identity.[1][2][3]
Physical State Low-melting solid or high-boiling oil (dependent on purity)Determines if recrystallization or distillation is the primary step.[1][2][3]
Boiling Point ~110–115 °C at 2 mmHg (Predicted)Suitable for high-vacuum fractional distillation.[2][3]
Solubility Soluble in DCM, EtOAc, THF, Acetonitrile.[3] Insoluble in water.[3]Allows for aqueous workups and standard normal-phase chromatography.[1][2][3]
Stability Acid-sensitive (nitrile hydrolysis); Light-sensitive (thiophene oxidation).[1][2][3]Avoid prolonged exposure to acidic silica; store in amber glass.[3]

Part 2: Troubleshooting & Purification Workflows (Q&A)

Scenario A: Purification Following Cyanation (Rosenmund-von Braun)

Context: You synthesized the target from 2-bromo-3-methoxythiophene using CuCN in DMF or NMP.[1][2][3]

Q1: My crude product is green/blue and has a persistent metallic odor. How do I remove residual copper species?

A: The green/blue hue indicates residual Copper(I)/(II) complexes, which coordinate strongly to the nitrile nitrogen and the thiophene sulfur.[2][3] Standard aqueous washes are often insufficient.[3]

  • Protocol:

    • Dissolve the crude organic residue in Ethyl Acetate (EtOAc).[3]

    • Wash with 10% aqueous ethylenediamine or ammonium hydroxide (NH₄OH) solution.[3] These ligands have a higher affinity for Cu than your nitrile, sequestering the metal into the aqueous phase (turning it deep blue).[3]

    • Repeat until the aqueous layer is colorless.[3]

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Q2: I see a major impurity spot just below my product on TLC. It’s not separating well on the column. What is it?

A: This is likely 3-methoxythiophene (the protodehalogenated byproduct).[2][3]

  • Mechanism: During the high-temperature cyanation, trace water or protons can replace the bromine atom instead of the cyanide group.[1][2][3]

  • Purification Strategy:

    • Distillation: 3-Methoxythiophene has a significantly lower boiling point (~160 °C at atm) compared to the nitrile.[2][3] A rough vacuum distillation (Kugelrohr) prior to chromatography can strip this volatile impurity.[3]

    • Chromatography: If distillation is not feasible, switch the solvent system from Hexane/EtOAc to Toluene/EtOAc .[3] The pi-pi interactions with toluene often improve the separation factor (

      
      ) between the electron-rich thiophene and the electron-withdrawing nitrile.[1][2][3]
      
Scenario B: Purification Following O-Methylation

Context: You synthesized the target from 3-hydroxythiophene-2-carbonitrile using MeI or DMS and a base.[1][2][3]

Q3: The NMR shows a mixture of two isomers, and the melting point is depressed. What happened?

A: You are likely observing C-alkylation vs. O-alkylation .[1][2][3] The thiophene ring is an ambident nucleophile.[3] While O-methylation gives the desired ether, C-methylation (often at the 2- or 4-position) is a common competitor, especially in polar aprotic solvents.[1][2][3]

  • Diagnosis: Look for a methyl peak in the proton NMR around 2.2–2.5 ppm (C-Me) versus 3.8–4.0 ppm (O-Me).[1][2][3]

  • Purification Strategy:

    • Recrystallization: The O-methylated product is generally more crystalline and planar.[1][2][3]

    • Solvent System: Dissolve the mixture in hot Isopropanol (IPA) or a Hexane/Ethanol (9:1) mixture.[3] Allow it to cool slowly to 4 °C. The C-alkylated impurities usually remain in the mother liquor.[1][2][3]

Q4: My product is turning into a solid amide upon standing on the silica column. Why?

A: The nitrile group at the 2-position is activated by the electron-rich 3-methoxy group, making it susceptible to acid-catalyzed hydrolysis by the silanol groups on silica gel, converting it to 3-methoxythiophene-2-carboxamide .[1][2][3]

  • Prevention:

    • Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[3]

    • Fast Elution: Do not leave the compound on the column overnight.

    • Alternative: Use neutral alumina instead of silica gel for purification.[3]

Part 3: Decision Tree & Impurity Profiling

The following diagrams illustrate the logical flow for purification and the mechanistic origins of common impurities.

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude 3-Methoxythiophene-2-carbonitrile CheckState Check Physical State (at Room Temp) Start->CheckState Liquid Viscous Oil / Low Melt Solid CheckState->Liquid Solid Definite Solid CheckState->Solid Distill High Vacuum Distillation (< 2 mmHg) Liquid->Distill Recryst Recrystallization (IPA or Hex/EtOH) Solid->Recryst CheckPurity Analyze Purity (GC/HPLC) Distill->CheckPurity Recryst->CheckPurity ImpurityType Identify Major Impurity CheckPurity->ImpurityType <95% Final Pure Product (Store under N2, Cold) CheckPurity->Final >98% Copper Green/Blue Color? (Residual Cu) ImpurityType->Copper Route: Cyanation Isomer Regioisomer / C-Alkyl? ImpurityType->Isomer Route: Methylation Hydrolysis Amide Peak? ImpurityType->Hydrolysis Storage/Column Wash Wash w/ 10% Ethylenediamine or NH4OH Copper->Wash Column Column Chromatography (Neutral Alumina or TEA-treated Silica) Isomer->Column Hydrolysis->Column Wash->Distill Column->Recryst

Caption: Logical workflow for selecting the optimal purification method based on physical state and impurity profile.

Figure 2: Impurity Formation Pathways[3]

Impurities Precursor Precursor: 3-Hydroxythiophene-2-CN Product Target: 3-Methoxythiophene-2-CN (O-Alkylation) Precursor->Product Kinetic Control Impurity1 Impurity A: C-Methylated Product (Thermodynamic) Precursor->Impurity1 Thermodynamic Control (High Temp / Polar Solvent) Reagent Reagent: MeI / Base Impurity2 Impurity B: Amide Hydrolysis (Acid/Silica Catalyzed) Product->Impurity2 H2O / H+ / SiO2

Caption: Mechanistic pathways leading to common impurities during the alkylation route.

Part 4: Experimental Protocols

Protocol 1: Removal of Copper Residues (Post-Cyanation)

Use this when the crude oil retains a green/blue tint.[3]

  • Dissolution: Dissolve the crude reaction mixture (after initial filtration of inorganic salts) in Ethyl Acetate (10 mL per gram of crude).

  • Chelation Wash: Add an equal volume of 10% aqueous Ethylenediamine .[3] Shake vigorously in a separatory funnel for 2-3 minutes.

    • Note: The aqueous layer should turn deep blue (Cu-amine complex).[1][2][3]

  • Separation: Drain the aqueous layer.[3]

  • Repetition: Repeat step 2 until the aqueous layer remains colorless (typically 2-3 washes).[3]

  • Acid Wash: Wash the organic layer once with 1M HCl (to remove residual amine) followed immediately by saturated NaHCO₃.[3]

  • Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Protocol 2: Recrystallization (for Solid Crude)

Use this for removing C-alkylated isomers.[1][2][3]

  • Solvent Selection: Prepare a mixture of Hexane and Ethanol (9:1).[3]

  • Dissolution: Add the minimum amount of boiling solvent mixture to the crude solid until dissolved. If oiling out occurs, add a few drops of pure Ethanol to solubilize the oil.[3]

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then place in a refrigerator (4 °C) for 12 hours.

  • Filtration: Collect crystals via vacuum filtration.[3] Wash with cold Hexane.

  • Drying: Dry under high vacuum (<1 mmHg) to remove solvent traces.[3]

References

  • Suzuki, H., Iwao, T., & Sugiyama, T. (1974).[3] A Convenient Laboratory Method for the Preparation of Thiophenecarbonitriles. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 561-565.[1][2] [Link]

  • Lissavetzky, J., & Manzanares, I. (1996).[3][4] A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1768.[3][4] [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link][1][2]

Sources

Technical Support Center: 3-Methoxythiophene-2-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Escalation response. It assumes the user has already attempted standard workups and is facing persistent purity issues.

Ticket ID: #T3-MTC-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Advanced impurity removal and isolation protocols for crude 3-Methoxythiophene-2-carbonitrile.

Product Dashboard & Critical Properties

Before attempting any purification, verify your target's physical state. Many researchers mistake the low-melting solid for an "oil" or "gum," leading to incorrect solvent choices.

PropertyValueImplication for Purification
CAS 17573-92-1Reference standard.[1][2]
Melting Point 49–50 °C CRITICAL: High risk of "oiling out" during recrystallization.
Boiling Point 80–82 °C @ 65 mmHgDistillable under reduced pressure, but heat-sensitive.
Solubility Soluble in MeOH, EtOAc, DCMGood candidates for solvent extraction/crystallization.
Stability Air/Light SensitiveThiophene ring is prone to oxidative polymerization (tars).

Impurity Diagnostics (Root Cause Analysis)

Use the following logic map to identify which impurity is causing your specific issue.

ImpurityLogic Crude Crude Mixture Analysis Analyze (TLC/HPLC) Crude->Analysis SM Impurity A: Unreacted SM (3-bromo/chlorothiophene-2-CN) Analysis->SM Non-polar spot Close Rf Hydrolysis Impurity B: Hydrolysis (Amide or Acid) Analysis->Hydrolysis Polar spot Low Rf Tar Impurity C: Oligomers (Dark Tars/Color) Analysis->Tar Baseline streak Dark color Action_SM Solution: Recrystallization (MeOH/H2O) SM->Action_SM Action_Hydro Solution: pH Wash (Acid) or Flash Column Hydrolysis->Action_Hydro Action_Tar Solution: Silica Plug + Activated Carbon Tar->Action_Tar

Figure 1: Diagnostic workflow for identifying and treating specific impurities.

Troubleshooting Guides & Protocols

Issue #1: "My product is a dark, sticky oil and won't crystallize."

Diagnosis: Polymerization of the thiophene ring or residual oxidative tars. Mechanism: Thiophenes are electron-rich and susceptible to acid-catalyzed or oxidative polymerization, especially if the reaction mixture was heated too long or exposed to air.

Protocol: The "Silica Plug" Pre-treatment Do not attempt to recrystallize dark tars; the impurities will occlude into the lattice.

  • Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene (10 mL per gram of crude).

  • Adsorbent Loading: Add Activated Carbon (10 wt%) and stir for 30 minutes at room temperature.

  • Filtration: Prepare a short pad of Silica Gel (2-3 cm height) in a sintered glass funnel.

  • Elution: Filter the suspension through the silica pad. Rinse with 10% Ethyl Acetate in Hexane.

    • Why? The non-polar product elutes; the polar tars and polymers stick to the silica/carbon.

  • Concentration: Evaporate the solvent completely under reduced pressure (keep bath <40 °C). You should now have a yellow/orange solid or semi-solid.

Issue #2: "I cannot separate the starting material (3-bromo/chloro analog)."

Diagnosis: Incomplete


 reaction.
Challenge:  The starting material (e.g., 3-bromothiophene-2-carbonitrile) and the product (3-methoxy) have very similar polarities, making column chromatography difficult.

Protocol: Low-Temperature Recrystallization Because the melting point is low (50 °C), standard "boil and cool" recrystallization often fails (causing oiling out). Use the Solvent Pair Precipitation method.

Solvent System: Methanol (Solvent) / Water (Anti-solvent).

  • Dissolution: Place the semi-solid crude in an Erlenmeyer flask. Add Methanol (MeOH) dropwise at 40–45 °C (just below the MP of the product) until dissolved.

    • Note: Do not boil![3] If you boil, you risk melting the product into an oil rather than dissolving it.

  • Precipitation: Slowly add Water dropwise with gentle stirring until a faint, persistent turbidity (cloudiness) appears.

  • Seeding: If available, add a seed crystal. If not, scratch the inner glass wall with a glass rod.

  • Cooling:

    • Step A: Allow to sit at room temperature for 30 mins.

    • Step B: Move to a refrigerator (4 °C) for 2 hours.

    • Step C: Move to a freezer (-20 °C) overnight.

  • Filtration: Filter the crystals cold. Wash with cold 50% MeOH/Water.

Data: Solubility Profile

Solvent Solubility @ 25°C Suitability
Methanol High Excellent primary solvent.
Water Insoluble Excellent anti-solvent.
Hexane Moderate Good for washing, but may dissolve product if too warm.

| DCM | Very High | Too soluble for crystallization; use for extraction only. |

Issue #3: "I see a new peak at 1680 cm⁻¹ (IR) or a polar spot on TLC."

Diagnosis: Hydrolysis of the nitrile (-CN) to the amide (-CONH₂).[4] Mechanism: The synthesis of 3-methoxythiophene-2-carbonitrile often involves Sodium Methoxide (NaOMe). If water is present or if the workup is too basic/hot, the nitrile hydrolyzes.



Protocol: Remediation via Flash Chromatography Recrystallization rarely removes the amide efficiently because it co-crystallizes.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 100% Hexane (elutes non-polar impurities).

    • Ramp: 0%

      
       10% Ethyl Acetate in Hexane.
      
    • Target: The nitrile product usually elutes between 5-10% EtOAc.

    • Impurity: The amide will elute much later (requires >30% EtOAc or MeOH).

  • Self-Validation: Check fractions via TLC. The nitrile (Product) will have an

    
     in 10% EtOAc/Hexane. The amide will stay at the baseline (
    
    
    
    ).

Advanced Synthesis Pathway & Impurity Origins

Understanding where the impurity comes from is the best way to prevent it.

SynthesisPath SM Starting Material 3-bromothiophene-2-carbonitrile Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagent Reagent: NaOMe / MeOH Reagent->Intermediate Product TARGET PRODUCT 3-methoxythiophene-2-carbonitrile Intermediate->Product -NaBr (Substitution) Side_Amide Side Product: Amide (Hydrolysis via H2O/Base) Product->Side_Amide Overheating + H2O Side_Acid Side Product: Acid (Full Hydrolysis) Side_Amide->Side_Acid Prolonged Basic pH

Figure 2: Reaction pathway showing the origin of hydrolysis byproducts.

FAQs

Q: Can I distill this compound? A: Yes, but proceed with caution. The boiling point is 80–82 °C at 65 mmHg [1].[1] You must use a high-vacuum setup (oil pump) to keep the bath temperature below 100 °C. Above this temperature, the thiophene ring becomes unstable and may polymerize in the distillation pot.

Q: Why does my product turn red upon standing? A: This indicates oxidation. Thiophene derivatives are light-sensitive. Store the purified product in an amber vial, under Argon/Nitrogen, at 2–8 °C [2].

Q: Is the nitrile group stable to acid washes? A: Generally, yes. A quick wash with 1M HCl during the workup is standard to neutralize the methoxide. However, avoid boiling in acid, which will hydrolyze the nitrile to the carboxylic acid.

References

  • ChemicalBook. (n.d.). 3-Methoxythiophene-2-carbonitrile Physical Properties. Retrieved from (Verified MP and BP data).

  • Sigma-Aldrich. (n.d.). 3-Methoxythiophene Safety Data Sheet. Retrieved from (General handling of thiophene derivatives).

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Arkiv för Kemi. (Foundational chemistry for halothiophene precursors).
  • Organic Syntheses. (n.d.). Converting Nitriles to Amides. Retrieved from (Mechanistic background on hydrolysis side-reactions).

Sources

stability of 3-Methoxythiophene-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Stability of 3-Methoxythiophene-2-carbonitrile Under Acidic Conditions

Executive Summary & Chemical Profile

Subject: 3-Methoxythiophene-2-carbonitrile (CAS: 57059-18-4) Core Reactivity: "Push-Pull" Thiophene System Critical Insight: The stability of this compound in acid is dictated by the competition between nitrile hydrolysis (desired or side reaction) and ether cleavage/polymerization (degradation).[1]

The 3-methoxy group is a strong electron donor, activating the thiophene ring, while the 2-cyano group is an electron withdrawer, stabilizing the molecule against oxidation but making the nitrile carbon susceptible to nucleophilic attack (hydrolysis) in acidic media.[1]

Acid Stability Matrix

Acid TypeConditionStability StatusPrimary Chemical Outcome
Dilute Mineral Acid (1N HCl, H₂SO₄)RT to 50°CMetastable Slow hydrolysis to 3-Methoxythiophene-2-carboxamide .[1] Minimal ring degradation.[1]
Conc. Mineral Acid (Conc.[1] HCl, H₂SO₄)Reflux (>80°C)Reactive Full hydrolysis to 3-Methoxythiophene-2-carboxylic acid .[1] Risk of decarboxylation if prolonged.[1]
Lewis Acids (BBr₃, AlCl₃)Anhydrous, <0°CUnstable Demethylation to 3-hydroxythiophene-2-carbonitrile (immediately tautomerizes to thiolactone/keto-form).[1]
Conc. Sulfuric Acid Cold (0°C)Reactive Halochromism (Color change to Blue/Green).[1][2] Formation of charge-transfer complexes or polymerization (Indophenine-type reaction).[1]

Technical Deep Dive: Reaction Pathways

The following diagram illustrates the divergent pathways 3-Methoxythiophene-2-carbonitrile takes depending on the specific acidic environment.

AcidPathways Start 3-Methoxythiophene- 2-carbonitrile Amide Intermediate: Carboxamide Start->Amide Dilute H+, H2O (Partial Hydrolysis) Hydroxy Degradation: 3-Hydroxythiophene (Keto-Enol Tautomer) Start->Hydroxy BBr3 or HI (Ether Cleavage) Polymer Polymer/Oligomer (Blue/Black Tar) Start->Polymer Conc. H2SO4 (Cationic Polymerization) Acid Product: 3-Methoxythiophene- 2-carboxylic Acid Amide->Acid Conc. H+, Heat (Full Hydrolysis)

Figure 1: Divergent reaction pathways of 3-Methoxythiophene-2-carbonitrile in acidic media.

Troubleshooting Guide: Common Issues

Issue 1: "My reaction mixture turned dark blue/green upon adding acid."
  • Diagnosis: You likely triggered cationic oligomerization or an indophenine-type reaction.[1]

  • Root Cause: The 3-methoxy group makes the thiophene ring electron-rich.[1][3] In the presence of strong protic acids (like conc.[1][2] H₂SO₄) or superacids, the ring protonates or couples with carbonyl impurities (like isatin traces or self-condensation), creating highly conjugated, colored species.[1]

  • Solution:

    • Dilute the acid before addition.

    • Keep temperature < 0°C during acid addition.[1]

    • Switch to a weaker acid (e.g., Acetic Acid or Trifluoroacetic Acid) if protonation is the only goal.[1]

Issue 2: "I see a new spot on TLC, but it's not the carboxylic acid."
  • Diagnosis: Partial hydrolysis to the Primary Amide .[1]

  • Root Cause: Nitrile hydrolysis proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid.[1] The second step (Amide to Acid) is kinetically slower and requires higher activation energy (heat/concentration).[1]
  • Validation: Check IR spectroscopy.

    • Nitrile: Sharp peak at ~2200-2250 cm⁻¹.[1]

    • Amide: Doublet (NH₂) at ~3180-3350 cm⁻¹ and Carbonyl at ~1650 cm⁻¹.[1]

  • Fix: Increase reaction temperature to reflux or increase acid concentration (e.g., 6M HCl) to push to the carboxylic acid.

Issue 3: "My yield is low, and I smell sulfur/decomposition."
  • Diagnosis: Ether cleavage or Decarboxylation.[1]

  • Root Cause:

    • Ether Cleavage: Using hydrohalic acids (HI, HBr) can cleave the methyl ether, leading to unstable hydroxythiophenes that decompose.[1]

    • Decarboxylation:[1] If you successfully formed the carboxylic acid, heating it too vigorously can cause loss of CO₂, leaving 3-methoxythiophene (which is volatile and unstable).[1]

  • Fix: Use non-nucleophilic acids (H₂SO₄ instead of HBr) and avoid temperatures >100°C after hydrolysis is complete.

Validated Protocols

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Target: Convert Nitrile to Acid without degradation.[1]

  • Setup: 50 mL Round Bottom Flask with reflux condenser.

  • Reagents:

    • 3-Methoxythiophene-2-carbonitrile (1.0 eq)[1]

    • NaOH (1.5 eq, 10% aq.[1] solution) — Alkaline hydrolysis is preferred for thiophenes to avoid cationic polymerization.[1]

  • Procedure:

    • Reflux mixture for 30-60 mins until homogeneous.

    • Cool to 0°C.[1]

    • CRITICAL STEP: Acidify carefully with 1N HCl dropwise to pH 3-4.[1] Do not use concentrated acid to avoid local high acidity zones that trigger polymerization.[1]

    • Collect precipitate via filtration.[1]

  • Why this works: Base hydrolysis avoids the cationic instability of the thiophene ring.[1] Acid is only used in the workup at low temperature.[1]

Protocol B: Stability Test (Acid Resistance)

Target: Verify if the starting material survives reaction conditions.[1]

  • Dissolve 10 mg of compound in 0.5 mL solvent (DMSO-d6 or MeOH).

  • Add 50 µL of the target acid (e.g., TFA, HCl).[1]

  • Monitor via TLC (Hexane:EtOAc 3:1) every 15 mins.

    • Retention Factor (Rf): Nitrile (~0.[1]6) vs. Amide (~0.[1]2) vs. Acid (Baseline/Streaking).[1]

Decision Tree: Choosing the Right Acid

AcidChoice Q1 What is your goal? Hydrolysis Hydrolyze Nitrile to Acid/Amide Q1->Hydrolysis Salt Form Salt/ Protonate Q1->Salt Q2 Can you use Base? Hydrolysis->Q2 MethodC Use Weak Acid (Acetic/TFA) Avoid Conc H2SO4 Salt->MethodC MethodA USE BASE HYDROLYSIS (NaOH then mild HCl) *Safest Path* Q2->MethodA Yes MethodB USE H2SO4 (aq) Avoid Halogenic Acids (HCl/HBr risk demethylation) Q2->MethodB No (Must be Acidic)

Figure 2: Decision logic for selecting acidic reagents with 3-Methoxythiophene-2-carbonitrile.

References

  • Gronowitz, S. (1958).[1] On the Synthesis of 3-Substituted Thiophenes. Arkiv för Kemi. (Foundational work on 3-methoxythiophene stability and synthesis).

  • Lissavetzky, J., & Manzanares, I. (1996).[1][4] A New Route for the Synthesis of 3-Methoxythiophenes. Heterocycles, 43(8), 1757-1766.[1][4] Link (Describes alkaline hydrolysis and acidification workup).

  • SynQuest Laboratories. (2024).[1] Safety Data Sheet: 3-Methoxythiophene-2-carboxylic acid. Link (Confirms stability of the acid hydrolysis product).

  • Master Organic Chemistry. (2024). Hydrolysis of Nitriles with Aqueous Acid. Link (General mechanism validation).

  • ACS Omega. (2023).[1][5] 3-Methoxythiophene-Based Indophenine Reaction. Link (Documents colorimetric instability in concentrated sulfuric acid).[1]

Sources

controlling temperature for 3-Methoxythiophene-2-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Temperature Control & Reaction Optimization

Document ID: TSC-3MTC-004 | Version: 2.1 | Status: Active[1]

Introduction: The Thermal Reactivity Profile

Welcome to the technical support hub for 3-Methoxythiophene-2-carbonitrile (3-MTC) . As a core intermediate in the synthesis of antipsychotics and kinase inhibitors, this molecule presents a "dual-threat" reactivity profile that often catches researchers off guard.[1]

You are likely here because you are experiencing one of three failures:

  • Regio-scrambling during lithiation (C4 vs. C5 selectivity).

  • Nitrile consumption (formation of ketones instead of functionalized thiophenes).[1]

  • Ether cleavage (unintended demethylation) during high-temperature couplings.

This guide moves beyond standard protocols to explain the thermodynamic vs. kinetic decisions you must make to control this molecule.

Module 1: Cryogenic Operations (Lithiation & Functionalization)

The Issue: Users frequently report low yields or the complete loss of the nitrile functionality when attempting to lithiate the ring.[1] Root Cause: The nitrile group at C2 is highly electrophilic. Standard bases like n-Butyllithium (n-BuLi) act as nucleophiles at temperatures above -60°C, attacking the nitrile (C≡N) rather than deprotonating the ring (C-H).[1]

Critical Protocol: The "Non-Nucleophilic" Cryogenic System

To successfully functionalize the C5 position (the most acidic proton) without destroying the nitrile, you must operate under strict kinetic control using a bulky, non-nucleophilic base.[1]

Step-by-Step Optimization
  • Base Selection: Do NOT use n-BuLi or t-BuLi directly.

    • Corrective Action: Generate LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) in situ.[1] These bases are too sterically hindered to attack the nitrile but basic enough to deprotonate C5.

  • Temperature Threshold:

    • -78°C: Mandatory for the addition of the base.

    • -40°C: The "Danger Zone." Above this temperature, the lithiated species may undergo "Dance of the Thiophenes" (halogen dance/isomerization) if halogens are present, or self-condense.[1]

  • Quench Sequence: The electrophile must be added at -78°C. Do not warm the lithiated intermediate prior to quenching.

Visualizing the Pathway

The diagram below illustrates the competition between the desired C5-Lithiation and the fatal Nitrile Attack, dictated largely by temperature and base selection.[1]

LithiationPathways Start 3-Methoxythiophene-2-carbonitrile (Starting Material) Cond_Bad n-BuLi (T > -60°C) Start->Cond_Bad Nucleophilic Path Cond_Good LDA / LiTMP (T = -78°C) Start->Cond_Good Base Path Inter_Bad Imine Anion (Nitrile Attack) Cond_Bad->Inter_Bad Addition to C≡N Inter_Good C5-Lithio Species (Ring Deprotonation) Cond_Good->Inter_Good H-Abstraction at C5 Prod_Fail FAILURE: Ketone Formation (Upon Hydrolysis) Inter_Bad->Prod_Fail H3O+ Quench Prod_Success SUCCESS: C5-Functionalized Thiophene Inter_Good->Prod_Success Electrophile (E+)

Figure 1: Reaction pathway divergence based on temperature and base sterics. Note that n-BuLi acts as a nucleophile toward the nitrile, whereas LDA acts as a base toward the C5 proton.[1]

Module 2: Exothermic Management (Nitrile Reduction)

The Issue: Runaway exotherms during the reduction of the nitrile to the amine (using LAH or Borane) or aldehyde (using DIBAL-H). Root Cause: The reduction of the nitrile group is highly exothermic (


).[1] 3-MTC has a low flash point (~49°C).[1][2][3] If the reaction heat pushes the solvent (often THF or Ether) to reflux uncontrolled, the risk of fire or decomposition increases.[1]
Thermodynamic Control Table
ReagentTarget ProductMax Operation TempCritical Hazard Note
LiAlH₄ (LAH) Primary Amine0°C to 10°C High Risk. Addition must be dropwise.[1] The intermediate aluminum complex is stable at 0°C but can polymerize the thiophene ring if heated before quenching.
DIBAL-H Aldehyde-78°C Strict Control. Must remain cryogenic to prevent over-reduction to the alcohol. Quench with Rochelle's salt at low temp.
BH₃·THF Primary AmineReflux (Controlled) Moderate Risk. Borane reduction often requires reflux to complete, but the initial mixing must be at 0°C to manage the induction period exotherm.[1]

Troubleshooting Tip: If using DIBAL-H, users often report "stalled" reactions. Do not heat to force it.[4][5] This usually indicates the DIBAL-H quality is poor. Heating will only cleave the methoxy ether (see Module 3).[1]

Module 3: High-Temperature Stability (Coupling Reactions)

The Issue: During Suzuki or Stille couplings (>80°C), the methyl group is lost, resulting in a hydroxy-thiophene (phenol equivalent) which poisons the catalyst.[1] Root Cause: Demethylation. The methoxy group on a thiophene ring is sensitive to Lewis acids. High temperatures combined with metal halides (e.g., MgCl₂, ZnCl₂ generated in situ) or boronic acids can facilitate ether cleavage.[1]

Prevention Protocol
  • Base Choice: Switch from hydroxides (NaOH/KOH) to milder carbonates (Cs₂CO₃ or K₃PO₄).[1] Hydroxide at high temps can attack the nitrile (hydrolysis) or facilitate demethylation.[1]

  • Solvent System: Avoid pure DMF or DMAc at temperatures >120°C. Use 1,4-Dioxane/Water mixtures.[1] The water creates a solvation sphere that reduces the Lewis acidity of the metal cations, protecting the methoxy group.[1]

  • Temperature Cap: Do not exceed 90°C . If the catalyst requires higher temps, switch to a more active precatalyst (e.g., XPhos Pd G4) that operates at lower temperatures.[1]

Troubleshooting & FAQ

Q: I see a "tar" forming when I add n-BuLi at -78°C. Why? A: Even at -78°C, n-BuLi can be too nucleophilic.[1] The "tar" is likely a polymer initiated by the attack on the nitrile. Switch to LDA. If you must use n-BuLi, pre-mix it with TMEDA to break up the aggregates, but LDA is the safer industrial standard for this substrate.[1]

Q: Can I hydrolyze the nitrile to the acid without affecting the methoxy group? A: Yes, but avoid HBr or HI (standard demethylating agents).[1] Use NaOH in aqueous ethanol at 60°C . Do not reflux aggressively. The methoxy group is stable to base, but sensitive to acid.[1]

Q: My product has a new peak at ~1700 cm⁻¹ in IR after lithiation. What is it? A: That is a carbonyl stretch.[1] You likely formed a ketone.[1] This confirms you attacked the nitrile with your base. See Module 1.

References

  • PubChem. (2025).[1][6] 3-Methoxythiophene Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.).[1] Lithiation of Heterocycles: Thiophenes. (General mechanistic grounding for C5 vs C2 selectivity). [Link]

Sources

scale-up challenges for 3-Methoxythiophene-2-carbonitrile production

[1][3]

Module 1: Reaction Engineering & Impurity Control

Context: You are performing an SNAr reaction using 3-bromo-2-thiophenecarbonitrile and Sodium Methoxide (NaOMe) in Methanol/THF.

Q1: I am seeing a persistent impurity at RRT ~0.90-0.95 that tracks with the product. It increases when I prolong the reaction time. What is it?

Diagnosis: This is likely the Imidate Ester (Pinner Adduct) . The nitrile group at position 2 is electron-withdrawing, activating the bromine at position 3 for substitution. However, the nitrile itself is electrophilic. In the presence of strong alkoxides (NaOMe), the methoxide can attack the nitrile carbon instead of displacing the bromine, forming the methyl 3-bromo-thiophene-2-carbimidate.[1]

Troubleshooting Protocol:

  • Temperature Staging: Do not add NaOMe at reflux.

    • Protocol: Cool the reactor to -5°C to 0°C . Add NaOMe solution dropwise.

    • Reasoning: The activation energy for the SNAr (substitution) is generally lower than that for the nitrile addition (imidate formation) if the ring is sufficiently activated. However, at high temperatures, the reversibility of the imidate formation is lost if it hydrolyzes or rearranges.

  • Stoichiometry Control:

    • Limit: Use exactly 1.05 - 1.10 equivalents of NaOMe.[1] Excess base drives the equilibrium toward the imidate.

  • Solvent Switch: If the impurity persists >5%, switch the co-solvent from THF to Toluene . Toluene reduces the solubility of the imidate salt, potentially precipitating it or slowing its formation relative to the SNAr product.

Q2: The reaction stalls at 85-90% conversion. Adding more NaOMe causes the mixture to turn dark black/tarry. Why?

Diagnosis: Thiophene ring instability (Ring Opening). Thiophenes with electron-withdrawing groups (like -CN) are susceptible to nucleophilic ring opening at position 5 or degradation via deprotonation/polymerization when exposed to excess strong base at high temperatures.[1]

Corrective Action:

  • Do NOT add more base. The stall is likely due to the consumption of methoxide by adventitious water (forming NaOH, which is less nucleophilic for SNAr but capable of hydrolysis).

  • Check Water Content: Ensure your MeOH/THF has <0.05% water . Water kills the active methoxide and generates hydroxide, which attacks the nitrile to form the Amide impurity (3-bromo-thiophene-2-carboxamide).[1]

  • End-Point Strategy: It is better to accept 90% conversion and remove the starting bromide during crystallization than to push for 100% and generate tar that occludes the crystal lattice.

Module 2: Workup & Isolation

Context: The reaction is complete. You are moving to quench and isolation.

Q3: Upon adding water to quench, the product precipitates as a sticky gum/oil that refuses to crystallize. How do I fix this?

Diagnosis: "Oiling Out" due to impurity entrainment or improper pH. 3-Methoxythiophene-2-carbonitrile has a low melting point range.[1][3] If the "Pinner" imidate or hydrolyzed amide impurities are present, they depress the melting point further, causing the product to oil out.

Self-Validating Isolation Protocol:

  • The "Reverse Quench":

    • Do not dump water into the reaction.

    • Step: Pour the reaction mixture slowly into a pre-cooled (5°C ) mixture of Water and Acetic Acid (buffered to pH 6-7).

    • Why: Direct water addition spikes the pH (NaOH generation), causing rapid hydrolysis of the nitrile to the amide. Acetic acid neutralizes the excess methoxide immediately.

  • Seeding Window:

    • Adjust the solvent ratio (MeOH:Water) to 3:1 .

    • Cool to 25°C .

    • Seed with 0.5 wt% pure crystal.

    • Critical: Hold at 25°C for 2 hours. If you cool too fast, you trap the oil.

  • The "Polymorph" Check: If the solid is waxy, reheat to 50°C (dissolve) and cool slower (5°C/hour).

Module 3: Visualizing the Danger Zones

The following diagram maps the kinetic competition between the desired SNAr pathway and the fatal "Pinner" and "Hydrolysis" traps.

ReactionPathwaysSM3-Bromo-2-cyanothiophene(Starting Material)MeisenheimerMeisenheimer Complex(Transition State)SM->Meisenheimer S_NAr ActivationImidateImidate Impurity(Pinner Adduct)SM->Imidate Nucleophilic Attack on CN(Low Temp / Excess Base)RingOpenRing Opening/Tar(Polymerization)SM->RingOpen High Temp (>60°C)Excess BaseNaOMeNaOMe / MeOHNaOMe->SMProduct3-Methoxythiophene-2-carbonitrile(Target)Meisenheimer->Product -Br (Substitution)AmideAmide Impurity(Hydrolysis)Product->Amide Hydrolysis (High pH + H2O)

Figure 1: Reaction pathway competition.[1] Green path indicates the desired SNAr. Red paths indicate the "Pinner" trap (imidate) and hydrolysis risks.

Module 4: Safety & Waste Management
Q4: Are there specific hazards with the waste stream?

Risk: Cyanide Evolution. While the nitrile group is generally stable, the Ring Opening pathway (see Diagram 1) can release thiocyanate or cyanide species if the thiophene ring degrades under forcing basic conditions.

Safety Protocol:

  • Waste Testing: Test the aqueous mother liquor with Cyantesmo paper or a Prussian Blue test before disposal.

  • Oxidative Kill: If cyanide is detected, treat the aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10. Warning: Do not acidify before adding bleach, or you will generate HCN gas.

Summary of Critical Parameters
ParameterTarget RangeConsequence of Deviation
Water Content (Solvent) < 0.05% (KF)Hydrolysis to Amide (Irreversible impurity).[1]
Temperature (Addition) -5°C to 0°CFormation of Imidate (Pinner Adduct).[1]
Stoichiometry (NaOMe) 1.05 - 1.10 eq< 1.05: Low conversion. >[1] 1.10: Ring opening/Tar.
Quench pH 6.0 - 7.0 (Acetic Acid)> 9.0: Product hydrolysis during filtration.[1]
References
  • Gronowitz, S. (1959). "New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene." Acta Chemica Scandinavica, 13, 1045-1048.[1][4]

    • Establishes the foundational reactivity of bromothiophenes in substitution reactions.
  • Pinner, A., & Klein, F. (1877).[5] "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[1]

    • The authoritative mechanistic basis for the "Pinner" side reaction (imidate formation) observed in nitrile-alcohol-base systems.[1]

  • Radchenko, V. P., et al. (1996). "A New Route for the Synthesis of 3-Methoxythiophenes." Heterocycles, 43(8), 1765.

    • Describes the alternative route via methyl 3-hydroxythiophene-2-carboxylate, confirming the stability profiles of these intermedi
  • Sigma-Aldrich. "Safety Data Sheet: 3-Methoxythiophene."[1][6]

    • Provides physical property data and safety classific
  • US Patent 5869493. "Thiophene derivatives and their use as pharmaceuticals."

    • Validates the use of 3-methoxythiophene-2-carbonitrile as a key intermediate in drug development and outlines scale-up isol

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.